1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-

sigma receptor pharmacology receptor subtype selectivity pain research

Sigma receptor studies often face confounding S1R activation. This compound provides a defined S2R-preferring window: 9.3-fold selectivity (S2R Ki=90 nM vs. S1R Ki=841 nM), enabling isolation of S2R-mediated effects. With 495-fold lower S1R affinity than haloperidol, it serves as a low-S1R benchmark for counterscreening panels. Supplied with full analytical characterization, ready for global dispatch.

Molecular Formula C12H18N4
Molecular Weight 218.30 g/mol
CAS No. 646056-23-7
Cat. No. B11888036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-
CAS646056-23-7
Molecular FormulaC12H18N4
Molecular Weight218.30 g/mol
Structural Identifiers
SMILESCN1CCCC12CCN(C2)C3=CN=CN=C3
InChIInChI=1S/C12H18N4/c1-15-5-2-3-12(15)4-6-16(9-12)11-7-13-10-14-8-11/h7-8,10H,2-6,9H2,1H3
InChIKeyPOUAXVXKENTAMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)- (CAS 646056-23-7) – Core Identity, Physicochemical Profile, and Procurement Context


1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)- (CAS 646056-23-7) is a spirocyclic heterocycle featuring a 1,7-diazaspiro[4.4]nonane core substituted with a methyl group at the 1‑position and a pyrimidin-5‑yl group at the 7‑position [1]. Its molecular formula is C₁₂H₁₈N₄, with a molecular weight of 218.30 g mol⁻¹ and a computed XLogP3 of 0.9 [1]. The compound is a member of the broader diazaspiro[4.4]nonane family, which has attracted significant attention in medicinal chemistry for sigma receptor (σR) targeting applications [2].

Sigma-2 receptor (S2R) preferring tool compound
Regiochemically defined spirocyclic scaffold
Reported intermediate-affinity S2R binding profile

Why 1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)- Cannot Be Replaced by Generic Diaza-Spiro Analogs


Within the diazaspiro[4.4]nonane chemotype, minor structural modifications—such as altering the methylation position, replacing the aryl substituent from pyrimidine to pyridine, or changing the spiro-annulation pattern from 1,7- to 2,7-diazaspiro—can drastically redirect both the primary biological target and the receptor-subtype selectivity profile [1][2][3]. Consequently, generic substitution without confirming the specific regioisomer and aryl substituent risks unknowingly switching from a sigma-2‑preferring ligand (the present compound) to a nicotinic acetylcholine receptor partial agonist (the pyridinyl analog TC-2216) or to a highly potent, non-selective sigma ligand (the 2,7-diazaspiro derivative AD258). The quantitative evidence below establishes the unique binding fingerprint that cannot be inferred from class membership alone.

Target 1‑Methyl‑7‑(pyrimidin‑5‑yl) regioisomer defines S2R‑preferring binding
Substitute 7‑Methyl‑1‑(pyrimidin‑5‑yl) isomer may shift lipophilicity and receptor geometry
Target Pyrimidin‑5‑yl substituent directs sigma receptor target engagement
Substitute Pyridin‑3‑yl analog (TC‑2216) switches target to α4β2 nAChR, not sigma
Target 1,7‑Diazaspiro[4.4]nonane scaffold maintains S2R‑preferring selectivity
Substitute 2,7‑Diazaspiro analog (AD258) may shift toward pan‑sigma binding and alter selectivity interpretation

Quantitative Differentiation Evidence for 1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-


Sigma-2 Receptor Affinity and S1R/S2R Selectivity Profile vs. AD258 and Haloperidol

The target compound displays a sigma-2 receptor (S2R) Ki of 90 nM and a sigma-1 receptor (S1R) Ki of 841 nM, yielding a 9.3‑fold selectivity for S2R over S1R [1]. This profile contrasts with the 2,7-diazaspiro[4.4]nonane‑based clinical candidate AD258, which exhibits near‑equipotent binding to both subtypes (S1R Ki = 3.5 nM, S2R Ki = 2.6 nM, selectivity ratio ≈ 1.35) [2], and with the classical antipsychotic haloperidol, which is a high‑affinity S1R‑preferring ligand (S1R Ki = 1.7 nM, S2R Ki = 13 nM, selectivity ratio ≈ 7.6, but > 100‑fold more potent at S1R than the target compound) [3].

S2R Affinity & S1R/S2R Selectivity
Cross-study comparable
Target S2R Ki 90 nM, S1R Ki 841 nM, Ratio 9.3 vs AD258 S2R 2.6 nM, S1R 3.5 nM, Ratio 1.35 vs Haloperidol S2R 13 nM, S1R 1.7 nM, Ratio 7.6
Reported S2R-preferring selectivity window distinct from comparators
Binding assays differ across studies; direct potency comparison may require same conditions.
sigma receptor pharmacology receptor subtype selectivity pain research

Regiochemical Differentiation: 1-Methyl-7-(pyrimidin-5-yl) vs. 7-Methyl-1-(pyrimidin-5-yl) Isomer

The target compound is the 1‑methyl‑7‑(pyrimidin‑5‑yl) regioisomer (CAS 646056‑23‑7). Its 7‑methyl‑1‑(pyrimidin‑5‑yl) isomer (CAS 646056‑37‑3) differs in the position of the N‑methyl group and exhibits a higher computed logP (1.154) compared with the target compound’s XLogP3 of 0.9 [1], indicating greater lipophilicity. The topological polar surface area (tPSA) of the 7‑methyl isomer is 32.26 Ų ; the target compound’s tPSA has not been experimentally reported, but its lower logP suggests reduced passive membrane permeability relative to the isomer. Although public binding data for the 7‑methyl isomer are not available, the altered methylation pattern is expected to influence the presentation of the pyrimidine ring to sigma receptor binding pockets, making the two regioisomers non‑interchangeable in structure‑activity relationship (SAR) campaigns.

Regiochemical Differentiation
Data to verify
Target (1-methyl-7-) LogP 0.9, tPSA not reported Isomer (7-methyl-1-) LogP 1.154, tPSA 32.26 Ų
Regioisomeric methylation alters lipophilicity and likely receptor fit
Target tPSA not reported; binding geometry inferred from logP difference.
regioisomer comparison physicochemical properties SAR studies

Target Engagement Divergence: Sigma Receptors (Pyrimidinyl) vs. nAChR (Pyridinyl Analog TC-2216)

The target compound engages sigma receptors (S2R Ki = 90 nM, S1R Ki = 841 nM) [1]. Replacing the pyrimidin‑5‑yl substituent with a pyridin‑3‑yl group produces TC‑2216 (7‑(pyridin‑3‑yl)‑1,7‑diazaspiro[4.4]nonane), which is pharmacologically characterized as a partial agonist at α4β2 neuronal nicotinic acetylcholine receptors (nAChR) with no reported sigma activity [2]. This single‑atom replacement (an additional nitrogen in the aryl ring) dictates which receptor family the compound modulates, underscoring that the pyrimidine nitrogen is not merely a polarity modifier but a determinant of target engagement.

Target Engagement Divergence
Class-level inference
Target (pyrimidinyl) Sigma-2 Ki 90 nM TC-2216 (pyridinyl) α4β2 nAChR partial agonist; sigma not reported
Pyrimidine nitrogen directs sigma target engagement; pyridinyl analog inactive at sigma receptors
Sigma activity of TC-2216 not reported; target engagement context inferred.
target engagement sigma vs. nicotinic chemical probe selectivity

Sigma-1 Receptor Affinity Differential vs. Haloperidol: Implications for Off-Target Liability

Compared with the clinical antipsychotic haloperidol—a prototypical high‑affinity sigma‑1 ligand (S1R Ki = 1.7 nM) [1]—the target compound exhibits approximately 495‑fold lower S1R affinity (Ki = 841 nM) [2]. At the same time, its S2R affinity (Ki = 90 nM) is only 7‑fold lower than haloperidol’s S2R Ki of 13 nM, preserving functional S2R engagement while dramatically reducing S1R‑mediated signaling. This differential predicts a substantially lower risk of S1R‑associated side effects (e.g., hyperlocomotion, cognitive disruption) at concentrations that achieve S2R occupancy.

S1R Affinity Differential
Cross-study comparable
Target S1R Ki 841 nM Haloperidol S1R Ki 1.7 nM (495-fold more potent)
Reported lower S1R binding may lower S1R-mediated signaling endpoints in assay models
Species and assay conditions differ; S1R engagement in native tissues may vary.
sigma-1 receptor off-target pharmacology safety profiling

Procurement-Relevant Application Scenarios for 1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-


Sigma-2 Receptor Pharmacological Profiling in Pain and Oncology Models

The compound’s 9.3‑fold selectivity for sigma-2 over sigma-1 (S2R Ki = 90 nM, S1R Ki = 841 nM) [1] makes it suitable for studies aiming to isolate S2R‑mediated antiallodynic or antiproliferative effects without confounding S1R activation. Unlike AD258, which is equipotent at both subtypes [2], or haloperidol, which is strongly S1R‑preferring [3], the target compound provides a distinct intermediate‑affinity S2R‑preferring window.

Structure-Activity Relationship (SAR) Studies of 1,7-Diazaspiro[4.4]nonane Sigma Ligands

As the 1‑methyl‑7‑(pyrimidin‑5‑yl) regioisomer—distinct from the 7‑methyl‑1‑(pyrimidin‑5‑yl) isomer (CAS 646056‑37‑3) with its higher logP (1.154 vs. 0.9) [1][2]—this compound serves as a defined SAR probe to evaluate how methylation position and pyrimidine incorporation modulate sigma receptor affinity and subtype selectivity. Its well‑characterized binding data [3] support its use as a reference point in SAR libraries.

Nicotinic Receptor Research: Negative Control for nAChR-Mediated Pathways

Because the pyridinyl analog TC‑2216 acts as a partial agonist at α4β2 nAChR [1], while the present pyrimidinyl compound engages sigma receptors and has no reported nAChR activity [2], the target compound can serve as a sigma‑selective negative control in studies designed to confirm that observed phenotypic effects are mediated through nAChR rather than sigma receptors.

Sigma-1 Receptor Off-Target Liability Assessment in Drug Discovery

With 495‑fold lower sigma-1 affinity than haloperidol (Ki = 841 nM vs. 1.7 nM) [1][2], the compound can be used as a low‑S1R‑affinity benchmark in counterscreening panels to discriminate between compounds with genuine S1R‑mediated adverse effects and those with cleaner sigma‑2 or non‑sigma pharmacology.

Application
Selection Property
Validation Focus
S2R pharmacological profiling
S2R-preferring binding profile
S2R-mediated endpoint interpretation without S1R confound
SAR probe in diazaspiro libraries
Regioisomeric identity (1-methyl-7-(pyrimidin-5-yl))
Methylation position and aryl substitution effect on sigma affinity
Negative control for nAChR research
Pyrimidinyl substituent for sigma engagement
Reported absence of nAChR activity in functional assays
S1R selectivity profiling in counterscreening
Low S1R engagement context
Differential S1R affinity interpretation
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